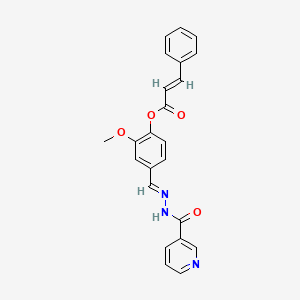

![molecular formula C16H9N3O3S B12026721 (2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12026721.png)

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-2-(2-Nitrobenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on umfasst typischerweise die Kondensation von 2-Nitrobenzaldehyd mit 2-Aminothiazol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel, wie z. B. Ethanol oder Methanol, durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Ausbeute und Reinheit zu erhalten.

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseverfahrens beinhalten. Dies würde die Optimierung von Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine effiziente und kostengünstige Produktion zu gewährleisten. Darüber hinaus könnten kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen eingesetzt werden, um die Skalierbarkeit und Reproduzierbarkeit der Synthese zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2Z)-2-(2-Nitrobenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann mit Hilfe von Oxidationsmitteln wie Kaliumpermanganat zu entsprechenden Oxiden oxidiert werden.

Substitution: Die Benzylidengruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Wasserstoffgas, Palladiumkatalysator, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrobenzylidenoxiden.

Reduktion: Bildung von Aminobenzyliden-Derivaten.

Substitution: Bildung von substituierten Thiazolobenzimidazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-(2-Nitrobenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Auf sein Potenzial als antimikrobielles und antimykotisches Mittel untersucht.

Medizin: Auf seine potenziellen krebshemmenden Eigenschaften und als Leitstruktur für die Medikamentenentwicklung untersucht.

Industrie: Bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-2-(2-Nitrobenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Nitrobenzylidengruppe ist dafür bekannt, dass sie Redoxreaktionen durchläuft und reaktive Sauerstoffspezies (ROS) erzeugt, die oxidativen Stress in Zellen induzieren können. Dieser oxidative Stress kann zum Zelltod führen, was die Verbindung zu einem potenziellen Kandidaten für die Krebstherapie macht. Darüber hinaus kann der Thiazolobenzimidazol-Kern mit verschiedenen Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of (2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group is known to undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the thiazolobenzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2Z)-2-(2-Nitrobenzyliden)thiazol

- (2Z)-2-(2-Nitrobenzyliden)benzimidazol

- (2Z)-2-(2-Nitrobenzyliden)imidazol

Einzigartigkeit

(2Z)-2-(2-Nitrobenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist aufgrund seiner kombinierten Thiazol- und Benzimidazol-Einheiten einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht es ihm, mit einer größeren Bandbreite von biologischen Zielstrukturen zu interagieren und eine vielfältige chemische Reaktivität im Vergleich zu seinen einfacheren Analoga aufzuweisen.

Eigenschaften

Molekularformel |

C16H9N3O3S |

|---|---|

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

(2Z)-2-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

InChI |

InChI=1S/C16H9N3O3S/c20-15-14(9-10-5-1-3-7-12(10)19(21)22)23-16-17-11-6-2-4-8-13(11)18(15)16/h1-9H/b14-9- |

InChI-Schlüssel |

YGDCSUPYSNHRJH-ZROIWOOFSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

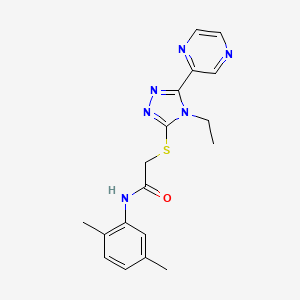

![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12026654.png)

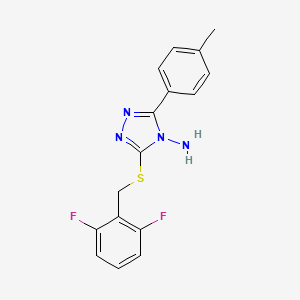

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026661.png)

![4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12026670.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12026685.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12026686.png)

![2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026702.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12026713.png)